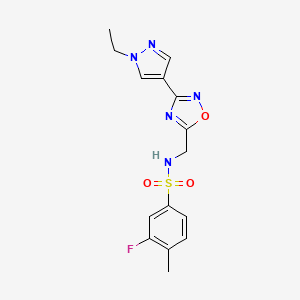

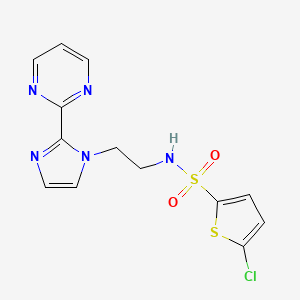

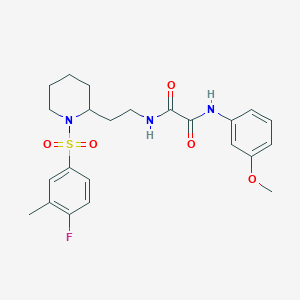

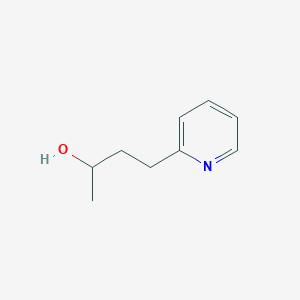

![molecular formula C17H12ClN3O5 B2384490 N'-(4-clorobenzoil)-2-[(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)oxi]acetohidrazida CAS No. 339105-83-8](/img/structure/B2384490.png)

N'-(4-clorobenzoil)-2-[(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)oxi]acetohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(4-chlorobenzoyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetohydrazide is a useful research compound. Its molecular formula is C17H12ClN3O5 and its molecular weight is 373.75. The purity is usually 95%.

BenchChem offers high-quality N'-(4-chlorobenzoyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-chlorobenzoyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Modulador Alostérico Positivo de los Receptores Metabótropos de Glutamato

Este compuesto actúa como un modulador alostérico positivo (PAM) del receptor metabótropo de glutamato (mGluRs), específicamente mGluR5 . Potencia las respuestas de mGluR5 mediante acciones en un sitio que es distinto de otros moduladores conocidos . Esto sugiere que podría tener aplicaciones potenciales en el tratamiento de trastornos neurológicos donde se ve involucrado mGluR5.

Aplicaciones Ópticas No Lineales

El compuesto se ha utilizado en el desarrollo de cristales únicos ópticos no lineales orgánicos . Estos cristales tienen aplicaciones potenciales en optoelectrónica, fotónica y tecnología láser . La estructura y propiedades únicas del compuesto lo hacen adecuado para estas aplicaciones.

Actividad Anti-VIH

Si bien no está directamente relacionado con el compuesto en cuestión, se han sintetizado derivados del indol, que es parte de la estructura del compuesto, y se han evaluado para su actividad anti-VIH . Esto sugiere que el compuesto podría modificarse potencialmente para crear nuevos medicamentos anti-VIH.

Mecanismo De Acción

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 5 (mGluR5) . This receptor plays a crucial role in the central nervous system, regulating neuronal excitability and synaptic plasticity .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) of mGluR5 . It potentiates the activation of mGluR5 by glutamate, a primary excitatory neurotransmitter in the brain . The compound also exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .

Biochemical Pathways

The compound’s action on mGluR5 affects several biochemical pathways. It potentiates 3,5-DHPG-induced NMDA currents in CA1 pyramidal cells and the depolarization of rat subthalamic nucleus (STN) neurons . These effects suggest that the compound may influence glutamatergic signaling and neuronal excitability.

Pharmacokinetics

The compound’s solubility in dmso (>20mg/ml) suggests that it may have good bioavailability .

Result of Action

The compound’s action as a PAM of mGluR5 results in potentiated responses to glutamate, leading to increased neuronal excitability . This could have implications for various neurological conditions, including disorders of excitatory neurotransmission.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .

Propiedades

IUPAC Name |

4-chloro-N'-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O5/c18-11-7-5-10(6-8-11)15(23)20-19-14(22)9-26-21-16(24)12-3-1-2-4-13(12)17(21)25/h1-8H,9H2,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQWXZIWLBMSIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)NNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

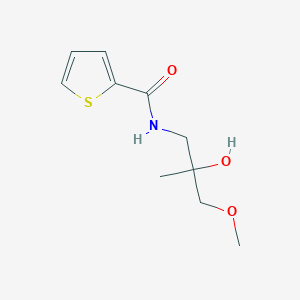

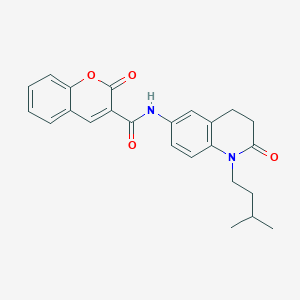

![(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2384429.png)